molecular formula C5H7B B1625124 1-Bromospiro[2.2]pentane CAS No. 75522-03-1

1-Bromospiro[2.2]pentane

Cat. No.: B1625124
CAS No.: 75522-03-1
M. Wt: 147.01 g/mol
InChI Key: PCOQWADEUQYEKD-UHFFFAOYSA-N
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Description

1-Bromospiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure, where a bromine atom is attached to a spiro[2.2]pentane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromospiro[2.2]pentane can be synthesized through several methods. One common approach involves the bromination of spiro[2.2]pentane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromospiro[2.2]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form spiro[2.2]pentene.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromospiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.2]pentane involves its reactivity due to the presence of the bromine atom and the strained spirocyclic structure. The bromine atom can participate in nucleophilic substitution reactions, while the spirocyclic framework can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s unique electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

    Spiropentane: A hydrocarbon with a similar spirocyclic structure but without the bromine atom.

    Spiro[2.2]pentanol: A hydroxyl derivative of spiro[2.2]pentane.

    Spiro[2.2]pentanenitrile: A nitrile derivative of spiro[2.2]pentane.

Uniqueness

1-Bromospiro[2.2]pentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromospiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5(4)1-2-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOQWADEUQYEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445284
Record name AG-H-01017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75522-03-1
Record name AG-H-01017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromospiro[2.2]pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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